molecular formula C18H17Cl2NO3 B1226464 2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester

2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester

Cat. No. B1226464
M. Wt: 366.2 g/mol
InChI Key: FQHGDQCBAQOOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester is an anilide.

Scientific Research Applications

Synthesis and Derivatization

Researchers have developed methods for the synthesis of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, which are related to the compound . These syntheses involve steps like aminohydroxylation, epimerisation, and ring-opening reactions, leading to the production of enantiopure β-hydroxy-α-amino acids as single diastereoisomers (Davies et al., 2013). This process demonstrates the compound's potential use in synthesizing complex amino acids.

Biocatalysis

Biocatalytic processes have been applied to the racemic ethyl ester of 2-hydroxy-4-phenylbutanoic acid, yielding the (S)-enantiomer with high enantiomeric excess and yield. This process utilized whole cells of Candida parapsilosis, highlighting the compound's role in enantioselective syntheses and the production of optically active intermediates (Chadha & Baskar, 2002).

Anticonvulsant Activity

A study on an ester based on l-menthol and phenibut, which shares a structural similarity with the compound of interest, showed potential anticonvulsant properties. This suggests that derivatives of 2-Phenylbutanoic acid could be explored for their pharmacological activities (Nesterkina et al., 2022).

Molecular Structure and Drug Design

Research into the influence of various functional groups on 2-Phenylbutanoic acid derivatives through computational, spectroscopic, and docking studies reveals their potential in drug discovery. These studies help understand the interaction of these molecules with biological targets and their physicochemical properties, aiding in the design of new therapeutic agents (Raajaraman et al., 2019).

Liquid Crystal Synthesis

Ester derivatives of 2-Phenylbutanoic acid have been synthesized for use in ferroelectric liquid crystals, demonstrating the compound's utility in advanced material sciences. This application shows how such compounds can contribute to the development of new materials with specific optical and electronic properties (Riswoko et al., 2011).

properties

Product Name

2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

IUPAC Name

[2-(3,5-dichloroanilino)-2-oxoethyl] 2-phenylbutanoate

InChI

InChI=1S/C18H17Cl2NO3/c1-2-16(12-6-4-3-5-7-12)18(23)24-11-17(22)21-15-9-13(19)8-14(20)10-15/h3-10,16H,2,11H2,1H3,(H,21,22)

InChI Key

FQHGDQCBAQOOEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.